molecular formula C8H13N3O2S B13248044 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13248044
M. Wt: 215.28 g/mol
InChI Key: XEZVMFWXERLAAO-UHFFFAOYSA-N
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Description

3-(3-Amino-4-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound combining a pyrazole ring substituted with an amino (-NH₂) and methyl (-CH₃) group at positions 3 and 4, respectively, linked to a tetrahydrothiophene 1,1-dioxide (sulfolane-like) moiety . The compound’s pyrazole core is known for its role in medicinal chemistry, often contributing to bioactivity in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C8H13N3O2S/c1-6-4-11(10-8(6)9)7-2-3-14(12,13)5-7/h4,7H,2-3,5H2,1H3,(H2,9,10)

InChI Key

XEZVMFWXERLAAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 3-amino-4-methylpyrazole with tetrahydrothiophene 1,1-dioxide under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Heterocyclic Substitutions

  • Triazole vs. Pyrazole : The triazole analog (CAS: 1247491-51-5) replaces the pyrazole with a 1,2,3-triazole ring, introducing an additional nitrogen atom. Triazoles exhibit stronger hydrogen-bonding capacity and metabolic stability compared to pyrazoles, making them favorable in drug design .

Aliphatic vs. Aromatic Modifications

  • The heptylamino-substituted compound (CAS: 1019610-36-6) demonstrates how aliphatic chains reduce polarity, improving solubility in non-polar solvents. This contrasts with the parent compound’s polar sulfone group, which favors aqueous environments .
  • The nitrophenyl derivative (CAS: 355115-20-7) introduces electron-withdrawing effects, which may stabilize the molecule or alter its reactivity in electrophilic substitution reactions .

Industrial Benchmark: Sulfolane

Sulfolane (CAS: 126-33-0) lacks heterocyclic substituents but shares the tetrahydrothiophene 1,1-dioxide core. It is widely used as a high-polarity solvent for separating aromatic hydrocarbons, with a boiling point of 285°C and density of 1.26 g/cm³ . In contrast, the amino-pyrazole derivative’s solubility is likely lower in non-polar media due to its hydrogen-bonding groups .

Hydrogen Bonding and Crystal Engineering

The amino group in 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide enables robust hydrogen-bonding networks, critical in crystal engineering and supramolecular chemistry. Similar compounds with triazole or pyrimidine substituents show predictable hydrogen-bonding patterns, as analyzed via graph set theory .

Solvent and Separation Potential

While sulfolane is a benchmark solvent for aromatic separations , the target compound’s pyrazole group may limit its utility in industrial extractions due to reduced thermal stability compared to sulfolane (bp >285°C). However, its hybrid structure could find niche applications in specialized catalysis or as a ligand in coordination chemistry.

Biological Activity

3-(3-Amino-4-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a tetrahydrothiophene moiety, characterized by the following molecular formula:

  • Molecular Formula : C8_8H13_{13}N3_3O2_2S
  • Molecular Weight : Approximately 215.27 g/mol

The presence of an amino group at the 3-position of the pyrazole ring is significant as it contributes to the compound's reactivity and biological interactions.

Research indicates that 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating various metabolic pathways. This mechanism is crucial in its potential anticancer and antimicrobial activities.
  • Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that are vital for cell growth and survival.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazole derivatives, including this compound. The structural features of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide enhance its ability to target bacterial cells effectively. For instance:

  • In vitro Studies : The compound demonstrated significant inhibitory effects against various pathogenic bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin and tetracycline .

Anticancer Activity

The anticancer potential of this compound has been explored in several case studies:

  • Cell Line Studies : It has been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. Results indicated that it could induce cytotoxic effects and apoptosis in these cells, suggesting its potential as an adjunct therapy in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of compounds similar to 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide. Key observations include:

Structural FeatureEffect on Activity
Amino Group PositionCritical for enzyme binding and receptor interaction
Methyl SubstitutionEnhances lipophilicity and cellular uptake

Research suggests that modifications at specific positions on the pyrazole ring can significantly alter the compound's potency against various biological targets .

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated a series of pyrazole derivatives against common pathogens. The results showed that compounds similar to 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide exhibited notable antifungal activity alongside antibacterial properties, indicating a broad spectrum of antimicrobial action .

Study 2: Anticancer Potential

In another investigation focusing on breast cancer therapies, researchers assessed the efficacy of this compound in combination with doxorubicin. The findings revealed a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone, suggesting that this compound could be a valuable addition to existing cancer treatment regimens .

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